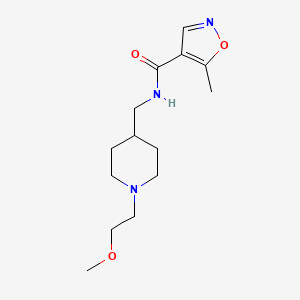

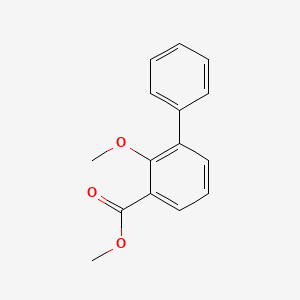

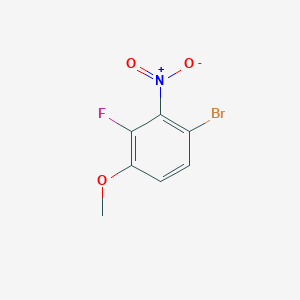

![molecular formula C24H23ClF3N5 B2999069 7-chloro-N-cyclooctyl-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893789-70-3](/img/structure/B2999069.png)

7-chloro-N-cyclooctyl-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “7-chloro-N-cyclooctyl-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The molecule also contains a cyclooctyl group, which is a cyclic hydrocarbon .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring and the introduction of the trifluoromethyl group. One common method for introducing a trifluoromethyl group involves treating carboxylic acids with sulfur tetrafluoride . The synthesis of triazoles can be achieved through various methods, including the copper-catalyzed azide-alkyne cycloaddition .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring, a quinazolin ring, a trifluoromethyl group, and a cyclooctyl group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group and the triazole ring. The trifluoromethyl group is known to have a significant electronegativity, which can influence the reactivity of the compound . The triazole ring can participate in various reactions, including nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could make the compound a strong acid or lower its basicity . The cyclooctyl group could influence the compound’s solubility and steric properties .Applications De Recherche Scientifique

Antihistaminic Agents

A study by Alagarsamy, Shankar, and Murugesan (2008) synthesized novel triazoloquinazolinone derivatives, which showed significant in vivo H(1)-antihistaminic activity in guinea pigs. These compounds protected animals from histamine-induced bronchospasm, with one compound showing comparable activity to the reference standard chlorpheniramine maleate but with less sedation (Alagarsamy et al., 2008).

Adenosine Receptor Antagonists

Kim, Ji, and Jacobson (1996) reported that derivatives of the triazoloquinazoline adenosine antagonist CGS15943 bind with high affinity to human A3 receptors, demonstrating potential for subtype selectivity (Kim et al., 1996).

Antimicrobial and Nematicidal Agents

Reddy, Kumar, and Sunitha (2016) synthesized a new class of triazoloquinazolinylthiazolidinones that exhibited significant antimicrobial and nematicidal properties, showing promise as potent agents (Reddy et al., 2016).

Anticancer Activity

Reddy and colleagues (2015) synthesized triazoloquinolin-amine-derived ureas, some of which displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential in anticancer therapy (Reddy et al., 2015).

Mécanisme D'action

Orientations Futures

The future directions for research on this compound could include exploring its potential applications, particularly in the field of pharmaceuticals, given the known biological activity of compounds containing a trifluoromethyl group and a triazole ring . Further studies could also focus on developing more efficient methods for its synthesis .

Propriétés

IUPAC Name |

7-chloro-N-cyclooctyl-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClF3N5/c25-17-11-12-20-19(14-17)22(29-18-9-4-2-1-3-5-10-18)30-23-21(31-32-33(20)23)15-7-6-8-16(13-15)24(26,27)28/h6-8,11-14,18H,1-5,9-10H2,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFKUCXLOYALEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClF3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-N-cyclooctyl-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

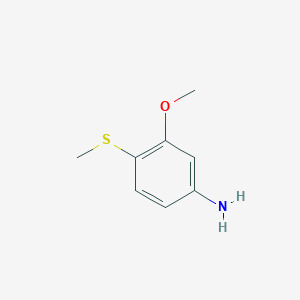

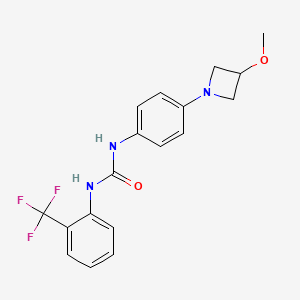

![5-[2-(4-Hydroxy-2-methylanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2998987.png)

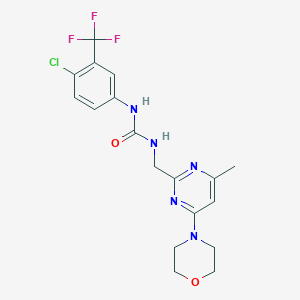

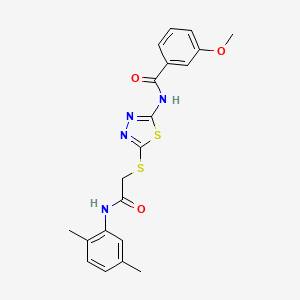

![2-(4-Chlorophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2998995.png)

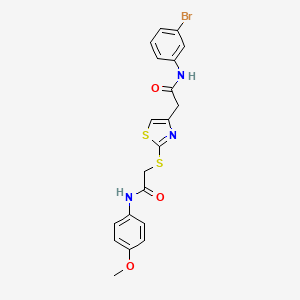

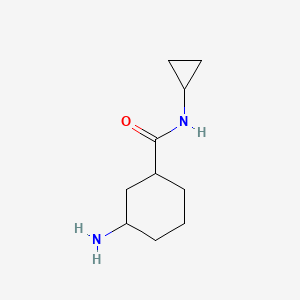

![[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol](/img/structure/B2999007.png)

![2-Indolo[3,2-b]quinoxalin-6-ylacetamide](/img/structure/B2999009.png)